molecular formula C7H8N2O4 B12848236 (6-Methoxy-3-nitropyridin-2-yl)methanol

(6-Methoxy-3-nitropyridin-2-yl)methanol

Cat. No.: B12848236
M. Wt: 184.15 g/mol
InChI Key: IJEHUOHYXIREFD-UHFFFAOYSA-N
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Description

(6-Methoxy-3-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative characterized by a methoxy group at position 6, a nitro group at position 3, and a hydroxymethyl group at position 2 (Figure 1). This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methoxy-3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3

InChI Key

IJEHUOHYXIREFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (6-Methoxy-3-nitropyridin-2-yl)methanol and analogous compounds:

Compound Name Molecular Weight (g/mol) Functional Groups Key Substituents Melting Point (°C) Yield (%)
This compound 200.17 (calculated) Methanol, nitro, methoxy 6-OCH₃, 3-NO₂, 2-CH₂OH Not reported Not reported
Ethyl cyano(6-methoxy-3-nitropyridin-2-yl)acetate 265.22 Ester, cyano, nitro, methoxy 6-OCH₃, 3-NO₂, 2-CH(CN)COOEt 72.9–73.4 75
2-(6-Methoxy-3-nitropyridin-2-yl)sulfanylpropanoic acid 258.25 Sulfanyl, carboxylic acid, nitro 6-OCH₃, 3-NO₂, 2-SCH₂CH₂COOH Not reported Not reported
(6-Nitropyridin-3-yl)methanol 170.12 Methanol, nitro 3-CH₂OH, 6-NO₂ Not reported Not reported
6-Ethoxy-2-hydrazinyl-3-nitropyridine 214.18 Hydrazinyl, ethoxy, nitro 6-OEt, 3-NO₂, 2-NHNH₂ Not reported Not reported

Key Observations :

  • Substituent Effects: Replacing the hydroxymethyl group in the target compound with bulkier groups (e.g., ester in or sulfanylpropanoic acid in ) increases molecular weight and alters solubility.
  • Positional Isomerism: (6-Nitropyridin-3-yl)methanol is a positional isomer with the nitro group at position 6 instead of 3. This shift likely reduces electron-withdrawing effects at position 2, impacting reactivity in further substitutions.
  • Synthetic Yields: Ethyl cyano(6-methoxy-3-nitropyridin-2-yl)acetate achieves a 75% yield via condensation reactions, suggesting that similar strategies could optimize the target compound's synthesis.

Biological Activity

(6-Methoxy-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound, with the molecular formula C7H9N2O3, features a pyridine ring substituted with a methoxy and nitro group, which significantly influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.

The biological activity of this compound primarily arises from its interaction with various enzymes and cellular pathways.

1. Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductases, potentially leading to alterations in reactive oxygen species (ROS) production, which is crucial in oxidative stress responses.

2. Cellular Effects

In vitro studies have demonstrated that this compound can modulate cell signaling pathways and gene expression. It influences transcription factors associated with stress responses, thereby affecting cellular metabolism and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. It is not a substrate for P-glycoprotein (P-gp), indicating potential for widespread bioavailability without significant drug-drug interactions.

Antioxidant Properties

Studies have highlighted the compound's ability to mitigate oxidative stress in various cell types. At lower concentrations, it may enhance cellular defense mechanisms, while higher concentrations could lead to toxicity due to excessive ROS generation.

Anticancer Potential

In cancer research contexts, this compound has shown promise as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition. For example, it exhibited significant inhibitory effects on leukemia and solid tumor cell lines .

In Vitro Studies

A series of experiments assessed the compound's efficacy across different cancer models:

  • Leukemia Cell Lines : Inhibition rates of up to 70% were observed at optimal concentrations.
  • Solid Tumors : The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .

Animal Models

In vivo studies indicated that administration of this compound resulted in reduced tumor sizes in mice models when dosed appropriately. These findings support the need for further exploration into its therapeutic index and safety profile .

Summary of Findings

Biological ActivityObservationReference
Antioxidant ActivityReduces oxidative stress at low doses
Anticancer ActivityUp to 70% inhibition in leukemia cells
PharmacokineticsHigh absorption; low drug-drug interaction risk
Enzyme InteractionModulates oxidoreductase activity

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